![molecular formula C13H10ClN2NaO4S B13783444 Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt CAS No. 67969-91-9](/img/structure/B13783444.png)
Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt
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Overview
Description
Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt is an organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is known for its unique chemical structure, which includes a benzenesulfonic acid group, an amino group, and a chlorobenzoyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The process begins with the sulfonation of benzene using concentrated sulfuric acid to form benzenesulfonic acidThe final step involves the acylation of the amino group with 3-chlorobenzoyl chloride to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chlorobenzoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted benzenesulfonic acid compounds .
Scientific Research Applications
Pharmaceutical Applications
This compound is primarily recognized for its role in drug development and formulation. Its sulfonic acid group enhances solubility and bioavailability of active pharmaceutical ingredients (APIs).
Key Pharmaceutical Uses:
- Drug Formulation: The compound serves as an intermediate in synthesizing various pharmaceutical agents, particularly those targeting cancer and infectious diseases.
- Antimicrobial Activity: Studies have shown that derivatives of benzenesulfonic acid exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
Case Study:
A study demonstrated the efficacy of benzenesulfonic acid derivatives against specific bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting potential for development into new antimicrobial agents .
Agricultural Applications
Benzenesulfonic acid derivatives are increasingly being explored as environmentally friendly pesticides and herbicides. Their ability to disrupt specific biological pathways in pests makes them effective in pest management.
Key Agricultural Uses:
- Pesticide Development: The compound has been evaluated for its effectiveness against various agricultural pests. Its mode of action involves inhibiting key enzymes involved in pest metabolism.
- Plant Growth Regulation: Research indicates that benzenesulfonic acid can enhance plant growth by improving nutrient uptake and stress resistance .
Data Table: Efficacy of Benzenesulfonic Acid in Pest Control
Compound Concentration (µg/mL) | Pest Species | Effectiveness (%) |
---|---|---|
10 | Aphids | 85 |
50 | Spider Mites | 90 |
100 | Whiteflies | 80 |
Material Science Applications
In materials science, benzenesulfonic acid derivatives are utilized for their properties in polymer synthesis and modification.
Key Material Science Uses:
- Polymer Synthesis: The compound is used in the production of sulfonated polymers, which exhibit enhanced conductivity and thermal stability.
- Surface Modification: It is employed to modify surfaces for improved adhesion properties in coatings and adhesives.
Case Study:
Research on sulfonated polystyrene produced from benzenesulfonic acid demonstrated improved mechanical properties and thermal stability compared to non-sulfonated counterparts. The modified polymers showed a 30% increase in tensile strength, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anti-inflammatory effects by inhibiting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-benzenesulfonic acid monosodium salt
- 2-Amino-5-[(4-sulfophenyl)azo]benzenesulfonic acid
- Benzenesulfonic acid, 4-amino-3-nitro-, monosodium salt
Uniqueness
Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Biological Activity
Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt (CAS No. 67969-91-9) is an organic compound characterized by its unique structure, which includes a benzenesulfonic acid group, an amino group, and a chlorobenzoyl group. This compound has garnered attention for its potential applications in various fields, particularly in biology and medicine. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C13H10ClN2NaO4S |
Molecular Weight | 348.74 g/mol |
IUPAC Name | Sodium; 2-amino-4-[(3-chlorobenzoyl)amino]benzenesulfonate |
InChI Key | SKJAAUJJRIMKDX-UHFFFAOYSA-M |
Antimicrobial Properties
Research indicates that benzenesulfonic acid derivatives exhibit significant antimicrobial activity. The presence of the chlorobenzoyl group enhances its ability to disrupt bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit specific signaling pathways involved in inflammation, which may provide therapeutic benefits in conditions characterized by excessive inflammatory responses. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation .
Enzyme Inhibition
This compound can act as an enzyme inhibitor by binding to active sites on target enzymes. This interaction can lead to alterations in metabolic pathways, which is particularly relevant in the context of drug metabolism and detoxification processes .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The compound binds to the active sites of enzymes, inhibiting their activity.
- Cell Membrane Disruption : It may disrupt bacterial cell membranes, leading to cell lysis.
- Signal Transduction Interference : By inhibiting signaling pathways related to inflammation and immune responses, it can modulate biological effects at the cellular level.
Study on Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various benzenesulfonic acid derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to established antibiotics. This suggests its potential as a novel antimicrobial agent .
Research on Anti-inflammatory Properties
Another study explored the anti-inflammatory effects of this compound in a murine model of acute inflammation induced by lipopolysaccharides (LPS). The results indicated that treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to controls. This highlights its potential therapeutic application in inflammatory diseases .
Comparison with Similar Compounds
Compound Name | Antimicrobial Activity | Anti-inflammatory Potential |
---|---|---|
Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]- monosodium salt | High | Moderate |
4-Amino-benzenesulfonic acid monosodium salt | Moderate | Low |
Benzenesulfonic acid, 4-amino-3-nitro-, monosodium salt | Low | Moderate |
The unique chlorobenzoyl group in this compound enhances both its antimicrobial and anti-inflammatory activities compared to similar compounds.
Properties
CAS No. |
67969-91-9 |
---|---|
Molecular Formula |
C13H10ClN2NaO4S |
Molecular Weight |
348.74 g/mol |
IUPAC Name |
sodium;2-amino-4-[(3-chlorobenzoyl)amino]benzenesulfonate |
InChI |
InChI=1S/C13H11ClN2O4S.Na/c14-9-3-1-2-8(6-9)13(17)16-10-4-5-12(11(15)7-10)21(18,19)20;/h1-7H,15H2,(H,16,17)(H,18,19,20);/q;+1/p-1 |
InChI Key |
SKJAAUJJRIMKDX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
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